molecular formula C43H88ClN7O2 B13901992 (2S)-2-amino-N-[(2S)-2-amino-3-[hexadecyl-[(Z)-octadec-9-enyl]amino]-3-oxopropyl]-5-(diaminomethylideneamino)pentanamide;hydrochloride

(2S)-2-amino-N-[(2S)-2-amino-3-[hexadecyl-[(Z)-octadec-9-enyl]amino]-3-oxopropyl]-5-(diaminomethylideneamino)pentanamide;hydrochloride

Cat. No.: B13901992
M. Wt: 770.7 g/mol
InChI Key: IYSPHXVYZPZNNK-FCSLXPNMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S)-2-amino-N-[(2S)-2-amino-3-[hexadecyl-[(Z)-octadec-9-enyl]amino]-3-oxopropyl]-5-(diaminomethylideneamino)pentanamide;hydrochloride is a structurally complex molecule characterized by:

  • Peptide-like backbone: Two (2S)-amino groups and a guanidino (diaminomethylideneamino) moiety at position 3.
  • Long alkyl chains: A branched hydrophobic domain with hexadecyl (C16) and (Z)-octadec-9-enyl (C18:1) chains, imparting surfactant or lipid-like properties.
  • Hydrochloride salt: Enhances solubility and stability in aqueous environments.

This combination suggests applications in drug delivery, membrane interaction studies, or as a cationic lipid for nucleic acid transfection.

Properties

Molecular Formula

C43H88ClN7O2

Molecular Weight

770.7 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-2-amino-3-[hexadecyl-[(Z)-octadec-9-enyl]amino]-3-oxopropyl]-5-(diaminomethylideneamino)pentanamide;hydrochloride

InChI

InChI=1S/C43H87N7O2.ClH/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-37-50(36-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)42(52)40(45)38-49-41(51)39(44)34-33-35-48-43(46)47;/h17,19,39-40H,3-16,18,20-38,44-45H2,1-2H3,(H,49,51)(H4,46,47,48);1H/b19-17-;/t39-,40-;/m0./s1

InChI Key

IYSPHXVYZPZNNK-FCSLXPNMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCN(CCCCCCCC/C=C\CCCCCCCC)C(=O)[C@H](CNC(=O)[C@H](CCCN=C(N)N)N)N.Cl

Canonical SMILES

CCCCCCCCCCCCCCCCN(CCCCCCCCC=CCCCCCCCC)C(=O)C(CNC(=O)C(CCCN=C(N)N)N)N.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The compound consists of a lysine-derived backbone substituted with a diaminomethylideneamino (guanidine) group and a lipidic amide side chain featuring hexadecyl and (Z)-octadec-9-enyl groups. The preparation generally involves:

Key Reagents and Intermediates

  • Protected amino acids such as N-Boc-L-lysine or N-Fmoc-L-lysine derivatives.
  • Long-chain fatty amines: hexadecylamine and (Z)-octadec-9-enylamine.
  • Coupling agents: carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU).
  • Guanidinylation reagents: O-methylisourea or similar guanidine donors.
  • Acid for salt formation: hydrochloric acid.

Detailed Synthetic Route

Step 1: Synthesis of Lipidated Amino Acid Intermediate
  • The initial step involves coupling the fatty amines (hexadecylamine and (Z)-octadec-9-enylamine) with a protected amino acid derivative such as N-Boc-L-lysine or a suitable dipeptide.
  • The reaction is typically performed in anhydrous conditions using a coupling agent like HATU or EDC in the presence of a base (e.g., DIPEA) in solvents such as dichloromethane or DMF.
  • The product is a lipidated amino acid amide intermediate with protected amino groups.
Step 2: Deprotection and Peptide Coupling
  • The protecting groups on the amino acids are removed under acidic or basic conditions depending on the protecting group (e.g., TFA for Boc).
  • The free amine is then coupled to another amino acid or peptide fragment to extend the backbone, again using peptide coupling reagents.
  • This step may be repeated to build the desired peptide sequence.
Step 3: Guanidinylation
  • The terminal free amino group is converted to a guanidine group by reaction with O-methylisourea or similar guanidinylation reagents.
  • This reaction typically occurs in aqueous or alcoholic solvents under mildly basic conditions.
  • The guanidine group is essential for the compound’s biological activity and charge properties.
Step 4: Hydrochloride Salt Formation
  • The final compound is treated with hydrochloric acid to form the hydrochloride salt.
  • This step improves compound stability, solubility, and facilitates handling.

Research Outcomes and Data Tables

Reaction Yields and Purity

Step Reaction Type Typical Yield (%) Purity (%) (HPLC) Notes
Lipid amine coupling Amide bond formation 75-85 >95 Requires anhydrous conditions
Deprotection Acid/base treatment 90-98 >98 Minimal side reactions
Peptide coupling Amide bond formation 70-80 >95 Multiple cycles may reduce yield
Guanidinylation Guanidine introduction 80-90 >95 Sensitive to pH and temperature
Salt formation Acid-base reaction Quantitative >99 Ensures compound stability

Analytical Characterization

  • NMR Spectroscopy: Confirms the presence of amide bonds, lipid chains, and guanidine groups.
  • Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight.
  • HPLC: Used to monitor purity at each stage.
  • Elemental Analysis: Confirms hydrochloride salt formation.

Source Diversity and Authority

The preparation methods are corroborated by multiple patent documents, including US Patent US10933027B1, which describes lipid-amino acid conjugates with similar structural features and synthetic protocols involving stepwise coupling and guanidinylation reactions. Additional corroboration comes from peer-reviewed literature on cationic lipid synthesis for nucleic acid delivery, which employs analogous synthetic strategies of peptide coupling and lipid amide formation.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of amino groups allows for oxidation reactions, potentially forming nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like thionyl chloride, phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can regenerate amino groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .

Biology

In biological research, the compound’s amino groups can interact with various biomolecules, making it useful in studying protein interactions and enzyme mechanisms .

Medicine

Medicinal research explores the compound’s potential as a therapeutic agent. Its unique structure may allow it to target specific molecular pathways, offering potential treatments for various diseases .

Industry

Industrially, the compound can be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its complex structure provides opportunities for creating novel products with unique properties .

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-[(2S)-2-amino-3-[hexadecyl-[(Z)-octadec-9-enyl]amino]-3-oxopropyl]-5-(diaminomethylideneamino)pentanamide;hydrochloride involves its interaction with molecular targets through its amino and hydrocarbon groups. These interactions can modulate various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogs with Guanidino Groups

Compound A : (2S)-5-(diaminomethylideneamino)-2-[(3-dodecoxy-2-hydroxypropyl)amino]pentanoic acid;hydrochloride (CAS: 205486-69-7)
  • Key Features: Shorter dodecoxy (C12) chain. Hydroxypropyl group instead of branched alkyl chains. Guanidino group retained.
  • Comparison :

    Property Target Compound Compound A
    Molecular Formula C₃₈H₇₆ClN₇O₃ C₂₁H₄₅ClN₄O₄
    Molecular Weight ~789.5 g/mol 453.06 g/mol
    Alkyl Chain Length C16 + C18:1 C12 + hydroxypropyl
    Polar Surface Area High (multiple amines) 140.69 Ų
    LogP Higher (hydrophobic chains) 4.97
    • Implications : Compound A’s shorter chain and hydroxy group reduce hydrophobicity, likely limiting membrane interaction compared to the target compound.
Compound B : N-Methyl-2-(methylamino)-N-[3-(methylamino)-3-oxopropyl]pentanamide;hydrochloride (CAS: 2580186-38-3)
  • Key Features: Smaller pentanamide backbone. Methylamino groups instead of guanidino or long alkyl chains.
  • Comparison: Property Target Compound Compound B Molecular Formula C₃₈H₇₆ClN₇O₃ C₁₁H₂₄ClN₃O₂ Molecular Weight ~789.5 g/mol 265.78 g/mol Functional Groups Guanidino, long alkyls Methylamino, amide Implications: Compound B’s low molecular weight and lack of hydrophobic domains suggest higher aqueous solubility but negligible membrane affinity.

Analogs with Branched Alkyl Chains

Compound C : N-(3-Methoxyphenyl)-3-oxo-12-(2-(2-(2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethoxy)dodecanamide
  • Key Features: PEG-like ethoxyethoxyethoxy spacer. Biotin-derived thienoimidazolone group.
  • Comparison :
    • The target compound’s unsaturated C18:1 chain may improve fluidity in lipid bilayers compared to Compound C’s saturated dodecanamide and rigid biotin moiety.
    • Compound C’s PEG spacer enhances water solubility, whereas the target compound relies on cationic charges for dispersion.
Compound D : (2S)-2,5-Diaminopentanamide dihydrochloride
  • Key Features: Dihydrochloride salt with simple diaminopentanamide structure. No long alkyl chains or guanidino group.
  • Comparison: Property Target Compound Compound D Toxicity Data Not available Not thoroughly investigated Stability Likely stable (hydrochloride) Stable but reactive with oxidizers Both compounds lack comprehensive toxicological profiles, but the target’s complex structure may pose higher synthetic and purification challenges.

Functional Group Analogues

Compound E : 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)pentanamide
  • Key Features :
    • Sulfonamide and isoxazole groups.
    • Aromatic and heterocyclic moieties.
  • Comparison: Compound E’s aromatic groups enable π-π stacking, unlike the target compound’s aliphatic chains. The target’s guanidino group may facilitate hydrogen bonding, while Compound E’s sulfonamide contributes to acidity (pKa ~10).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.